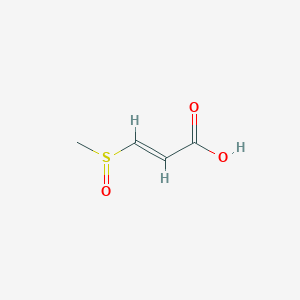

(E)-3-(Methylsulfinyl)acrylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acrylic acid is a colorless liquid and has a strong, characteristic acrid odor . It is a key raw material in the production of superabsorbent polymers, which are used in products such as diapers, adult incontinence products, and feminine hygiene products .

Synthesis Analysis

Acrylic acid can be produced by the oxidation of propylene, which is a byproduct of ethylene and gasoline production . The process involves two stages: the gas-phase oxidation of propylene to acrolein, and the gas-phase oxidation of acrolein to acrylic acid .Molecular Structure Analysis

The molecular structure of acrylic acid consists of a vinyl group and a carboxylic acid group. The vinyl group allows it to polymerize and form long-chain polymers, while the carboxylic acid group gives it its acidic properties .Chemical Reactions Analysis

Acrylic acid can undergo typical reactions of a carboxylic acid, it can form esters and salts, and it can also participate in condensation polymerization reactions . It can also copolymerize with other vinyl monomers to form copolymers .Physical And Chemical Properties Analysis

Acrylic acid is a clear, colorless liquid with a characteristic acrid odor. It is miscible with water, alcohols, ethers, and chloroform . It has a boiling point of 141°C and a melting point of 13°C .科学的研究の応用

- Acrylic Acid Synthesis : Researchers have explored the use of selenium-modified microgel catalysts for the oxidation of acrolein to acrylic acid and oxidative alkoxylation to methyl/ethyl/butyl acrylates using hydrogen peroxide as a green oxidant . These catalysts offer high activity, selectivity, and reusability.

- Biobased Synthesis : (E)-3-(Methylsulfinyl)acrylic acid can be synthesized from biomass-derived furfural, contributing to environmentally friendly routes for maleic anhydride and acrylic acid production .

Organic Synthesis and Catalysis

Analytical Chemistry

作用機序

Safety and Hazards

将来の方向性

The market for acrylic acid and its derivatives is expected to grow, driven by increasing demand in absorbent polymers, adhesives, and sealants industries . There is also ongoing research into more sustainable methods of producing acrylic acid, such as the development of bio-based acrylic acid from renewable resources .

特性

IUPAC Name |

(E)-3-methylsulfinylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3S/c1-8(7)3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUMXCMKWFESIH-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(Methylsulfinyl)acrylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2946363.png)

![2-[(2-Hydroxyethyl)sulfinyl]benzoic acid](/img/structure/B2946364.png)

![2-{4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2946366.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2946368.png)

![(3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide](/img/structure/B2946372.png)

![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2946382.png)

![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone](/img/structure/B2946383.png)

![N-(3-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2946385.png)